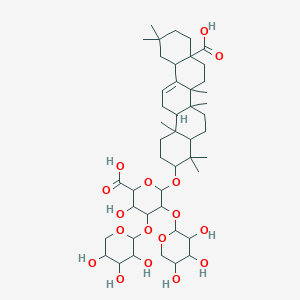
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and trifluoromethoxybenzene.
Formation of Intermediate: The initial step involves the nitration of 4-fluoroaniline to form 4-fluoro-2-nitroaniline. This intermediate is then subjected to reduction conditions to yield 4-fluoro-2-aminobenzene.
Cyclization: The 4-fluoro-2-aminobenzene undergoes cyclization with trifluoromethoxybenzene in the presence of a suitable catalyst to form the benzimidazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitro group to an amino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to improved efficacy.
Comparison with Similar Compounds
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- can be compared with other fluorinated benzimidazole derivatives, such as:
1H-Benzimidazole, 4-fluoro-7-methyl-: Similar structure but with a methyl group instead of trifluoromethyl.
1H-Benzimidazole-6-carboxaldehyde, 7-fluoro-: Contains a carboxaldehyde group instead of trifluoromethoxy.
The uniqueness of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2149591-29-5 |
|---|---|
Molecular Formula |
C9H3F7N2O |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
4-fluoro-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-2-4(19-9(14,15)16)6-5(3)17-7(18-6)8(11,12)13/h1-2H,(H,17,18) |
InChI Key |
JCOMHDOONCGSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


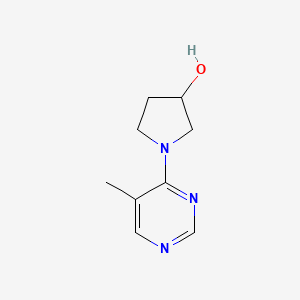

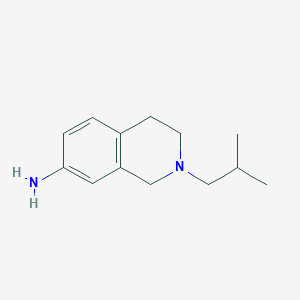


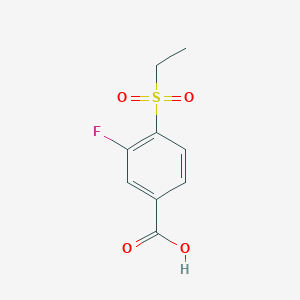
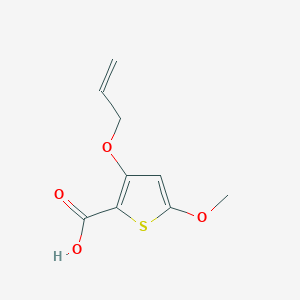



![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

